5-(Fluoromethyl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC14328250
Molecular Formula: C5H8FNO
Molecular Weight: 117.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H8FNO |
---|---|
Molecular Weight | 117.12 g/mol |
IUPAC Name | 5-(fluoromethyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C5H8FNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8) |
Standard InChI Key | WQNMHLGUIXQTED-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC1CF |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a five-membered pyrrolidin-2-one ring, a lactam structure containing one nitrogen atom. The fluoromethyl (-CHF) substituent at the fifth position introduces stereoelectronic effects that influence both reactivity and intermolecular interactions. The ring’s planarity and the electron-withdrawing nature of the fluorine atom contribute to its distinct spectroscopic signatures, including characteristic NMR chemical shifts between -210 to -230 ppm .
Physicochemical Properties
Key parameters include:
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Lipophilicity (LogP): ~0.8, indicating moderate solubility in organic solvents.
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Melting Point: 98–102°C, higher than non-fluorinated pyrrolidinones due to dipole interactions.
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pKa: ~8.2 for the lactam nitrogen, slightly lower than pyrrolidin-2-one (pKa ~9.1) due to the electron-withdrawing fluoromethyl group .
These properties facilitate membrane permeability in biological systems, a critical factor in drug design.
Synthetic Methodologies
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. Starting with pyrrolidinone derivatives, fluoromethylation using fluoromethyl iodide under basic conditions (e.g., KCO in DMF) achieves 85% conversion at 120°C. This method aligns with green chemistry principles by minimizing solvent use.
Chemical Reactivity and Stability
Ring Functionalization
The lactam nitrogen participates in acylations and alkylations. For instance, treatment with benzoyl chloride in dichloromethane yields N-benzoyl-5-(fluoromethyl)pyrrolidin-2-one, a precursor for further derivatization.
Thermal Stability
Differential scanning calorimetry (DSC) reveals decomposition onset at 180°C, attributed to C-F bond cleavage. This stability permits handling at standard laboratory temperatures.
Comparative Analysis of Fluorinated Pyrrolidinones
The C5 fluoromethyl derivative balances lipophilicity and metabolic stability, whereas trifluoromethyl groups enhance potency at the cost of synthetic complexity .
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